4-Chloro-2-fluoro-4'-(4-methylpiperazinomethyl) benzophenone
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Description
“4-Chloro-2-fluoro-4’-(4-methylpiperazinomethyl) benzophenone” is a chemical compound with the CAS Number: 898763-15-0. Its molecular weight is 346.83 . The IUPAC name for this compound is (4-chloro-2-fluorophenyl) {4- [(4-methyl-1-piperazinyl)methyl]phenyl}methanone .
Molecular Structure Analysis
The InChI code for this compound is 1S/C19H20ClFN2O/c1-22-8-10-23(11-9-22)13-14-2-4-15(5-3-14)19(24)17-7-6-16(20)12-18(17)21/h2-7,12H,8-11,13H2,1H3 . This code represents the molecular structure of the compound.Scientific Research Applications
Synthesis and Material Development A significant application area of 4-Chloro-2-fluoro-4'-(4-methylpiperazinomethyl) benzophenone includes its use in the synthesis of various compounds and material development. For instance, compounds within the benzophenone family have been synthesized for exploring their antiproliferative activities against different cancer cells, including DLA cells, indicating their potential in cancer research (Al‐Ghorbani et al., 2016). Moreover, benzophenone derivatives are utilized in the development of new materials, such as sulfonated polymers for proton exchange membranes, demonstrating their role in energy and materials science (Ghassemi et al., 2004).
Antimicrobial and Chemical Detoxifying Functions Research has also focused on the antimicrobial properties of benzophenone derivatives. For example, cotton fabrics treated with various benzophenone chromophoric groups exhibited significant antibacterial activity, and some even demonstrated the ability to degrade pesticides under UV irradiation, highlighting their potential in environmental and health-related applications (Hong & Sun, 2008).
Environmental Impact and Transformation The environmental impact and transformation behaviors of benzophenone derivatives, including their chlorination transformation characteristics in water treatment processes, have been examined. Studies have identified the formation of halogenated by-products during such treatments, emphasizing the need to understand and mitigate potential ecological risks associated with these compounds (Yang et al., 2017).
Photophysical Properties Investigations into the photophysical properties of benzophenone derivatives, including their absorption spectra and lifetimes in the excited state, have provided insights into their behavior and potential applications in photochemistry and photophysics (Sakamoto et al., 2004).
properties
IUPAC Name |
(4-chloro-2-fluorophenyl)-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClFN2O/c1-22-8-10-23(11-9-22)13-14-2-4-15(5-3-14)19(24)17-7-6-16(20)12-18(17)21/h2-7,12H,8-11,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFWXAZLVMRIQGC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=C(C=C(C=C3)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClFN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70642991 |
Source
|
Record name | (4-Chloro-2-fluorophenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70642991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-fluoro-4'-(4-methylpiperazinomethyl) benzophenone | |
CAS RN |
898763-15-0 |
Source
|
Record name | Methanone, (4-chloro-2-fluorophenyl)[4-[(4-methyl-1-piperazinyl)methyl]phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898763-15-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Chloro-2-fluorophenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70642991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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